trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole
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Overview
Description
Etilefrine hydrochloride is a cardiac stimulant used primarily as an antihypotensive agent. It belongs to the class of sympathomimetic amines and is part of the 3-hydroxy-phenylethanolamine series. This compound is used to treat orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin .
Preparation Methods
The preparation of etilefrine hydrochloride involves several steps:
Synthesis of alpha-bromo-m-hydroxyacetophenone: This compound is dissolved in a solvent and reacted with N-ethylbenzylamine at a temperature of 10-20°C. The mixture is then subjected to a heat preservation reaction for 3-6 hours. Afterward, hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below.
Catalytic Hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05 MPa and a temperature of 30-40°C.
Chemical Reactions Analysis
Etilefrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Etilefrine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study the effects of sympathomimetic amines on biological systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Etilefrine hydrochloride exerts its effects by interacting with adrenergic receptors in the sympathetic nervous system. It acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors, including alpha-1 and beta-1 receptors. This interaction leads to vasoconstriction, increased cardiac output, and elevated blood pressure levels .
Comparison with Similar Compounds
Etilefrine hydrochloride is unique compared to other similar compounds due to its specific interaction with both alpha-1 and beta-1 adrenergic receptors. Similar compounds include:
Phenylephrine: Primarily interacts with alpha-1 receptors and is used as a decongestant and vasopressor.
Ephedrine: Interacts with both alpha and beta receptors and is used as a bronchodilator and decongestant.
Norepinephrine: Primarily interacts with alpha receptors and is used as a vasopressor in critical care settings
Properties
IUPAC Name |
5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZLTMKDYUJXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527672 |
Source
|
Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-50-3 |
Source
|
Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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